2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a compound that contains a trifluoromethyl group and a pyridine ring . It is a type of trifluoromethylpyridine (TFMP), which is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . TFMP acts as a reactant in the preparation of aminopyridines through amination reactions .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves several steps. One approach is to start with 2-aminopyridines, which are used to synthesize 2-bromopyridines and 2-Iodopyridines. These are then used to synthesize 2-(trifluoromethyl)pyridines . Another approach involves the use of a one-pot multigram synthesis of 3-(trifluoromethyl)-1H-pyrazolo pyridine starting from 2-fluoropyridine using directed ortho metalation (DoM) technique .Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has been studied using microwave spectroscopy. The observed complex is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure. The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, whilst that in O⋯H–C interaction is 2.728 (2) Å .Chemical Reactions Analysis
The chemical reactions involving 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine are diverse. For example, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines via amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine are influenced by the unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .Scientific Research Applications
Antimicrobial and Anticancer Activity : Novel derivatives of imidazo[4,5-b]pyridine exhibited antimicrobial and anticancer activities (Banda et al., 2016).
Fluorescent Purine Isosteres : Alkenylation of imidazo[4,5-b]pyridines led to compounds with significant fluorescence and solvatofluorochromic properties (Baladi et al., 2016).
Oxidative Trifluoromethylation : Imidazopyridines underwent regioselective trifluoromethylation through sp(2) C-H bond functionalization, expanding the range of functionalized imidazopyridines (Monir et al., 2015).
Visible-Light-Mediated Trifluoromethylation : A method for trifluoromethylation of imidazo[1,2-a]pyridines using visible light and without transition metals was developed (Zhou et al., 2019).
Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives demonstrated high performance as inhibitors of mild steel corrosion (Saady et al., 2021).
Synthesis of Polycyclic Compounds : A novel approach for synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, which have interesting optical properties, was developed (Kielesiński et al., 2015).
Blue Phosphorescence in OLEDs : Iridium(III) metal complexes with imidazo[4,5‐b]pyridin‐2‐ylidene-based chelates were synthesized, showing potential in organic light-emitting diodes (OLEDs) (Yang et al., 2022).
Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold has been identified as a promising template for therapeutic agents, with a wide range of applications in medicinal chemistry (Deep et al., 2016).
C-H Functionalization in Drug Design : The direct alkynylation of imidazo[4,5-b]pyridine derivatives using electrophilic alkyne precursors was explored for drug design applications (Aziz et al., 2016).
Photophysical Investigation in Liposome Models : Imidazo[1,5-a]pyridine-based fluorophores were synthesized and studied as potential cell membrane probes (Renno et al., 2022).
Mechanism of Action
Safety and Hazards
2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
The future directions of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine research are promising. It is expected that many novel applications of TFMP will be discovered in the future . For example, the development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
properties
IUPAC Name |
2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-2-1-3-11-5(4)13-6/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGVGOKPZAHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358800 | |
Record name | 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |
CAS RN |
13797-63-2 | |
Record name | 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13797-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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